Scientific Field: Biochemistry
Summary of Application: N-Methyl-DL-alanine is utilized in biochemical research to study amino acid transport mechanisms. It serves as a non-natural amino acid that can be incorporated into peptides for investigating transport across biological membranes.
Methods of Application: Researchers employ N-Methyl-DL-alanine in trans-stimulation experiments where it is added to cell cultures to observe its uptake and transport. The compound is often radiolabeled for detection purposes.
Results: Studies have shown that N-Methyl-DL-alanine can inhibit certain natural amino acid transporters, providing insights into their function and structure .
Scientific Field: Pharmacology
Summary of Application: In drug design, N-Methyl-DL-alanine is used to create peptide and protein analogues. These analogues can mimic or inhibit biological processes, aiding in the development of new therapeutics.
Methods of Application: The compound is synthesized into peptides using solid-phase peptide synthesis techniques. It is then tested for biological activity in various assays.
Results: The incorporation of N-Methyl-DL-alanine into peptides has led to the creation of molecules with improved stability and potency compared to their natural counterparts .
Scientific Field: Enzymology
Summary of Application: N-Methyl-DL-alanine is a tool for studying enzyme-substrate interactions, particularly in enzymes that recognize alanine substrates.
Methods of Application: Enzymes are incubated with N-Methyl-DL-alanine, and their activity is measured. Kinetic parameters such as Km and Vmax are determined to assess the impact of the methyl group on enzyme function.
Results: Research has indicated that enzymes exhibit different affinities and catalytic efficiencies when interacting with N-Methyl-DL-alanine, which helps in understanding enzyme specificity .
Scientific Field: Proteomics
Summary of Application: N-Methyl-DL-alanine is used in proteomics to modify proteins and study their structure-function relationships.
Methods of Application: Proteins are chemically modified with N-Methyl-DL-alanine, and changes in their structure and function are analyzed using techniques like mass spectrometry and X-ray crystallography.
Results: Modifications with N-Methyl-DL-alanine have revealed the importance of certain residues in protein stability and activity .
Scientific Field: Metabolomics
Summary of Application: This compound is used in metabolomics studies to identify novel metabolites and pathways.
Methods of Application: N-Methyl-DL-alanine is introduced into metabolic systems, and its incorporation into metabolites is tracked using GC-MS and other analytical techniques.
Results: The use of N-Methyl-DL-alanine has led to the discovery of new metabolites and provided a deeper understanding of metabolic pathways .
Scientific Field: Microbiology
Summary of Application: N-Methyl-DL-alanine is used in the development of antibiotics by being incorporated into antimicrobial peptides.
Methods of Application: Antimicrobial peptides containing N-Methyl-DL-alanine are synthesized and tested against various bacterial strains to evaluate their efficacy.
Results: Peptides containing N-Methyl-DL-alanine have shown increased resistance to proteolytic degradation, enhancing their potential as therapeutic agents .
Scientific Field: Neuroscience
Summary of Application: N-Methyl-DL-alanine is used to study the role of methylated amino acids in neurotransmission. It helps in understanding the synthesis and function of methylated neurotransmitters.
Methods of Application: The compound is used in in vitro assays to test its interaction with neurotransmitter receptors and transporters, often employing electrophysiological techniques.
Results: Findings suggest that N-Methyl-DL-alanine can modulate neurotransmitter systems, providing insights into the role of methylation in neural communication .
Scientific Field: Agricultural Chemistry
Summary of Application: In agricultural chemistry, N-Methyl-DL-alanine is explored for its potential use in enhancing crop resistance to pests and diseases by being part of the plant’s defense mechanism.
Methods of Application: The compound is applied to crops, and its effects on plant metabolism and pest resistance are studied through field trials and laboratory analyses.
Results: Early research indicates that N-Methyl-DL-alanine may contribute to the development of pest-resistant crop varieties .
Scientific Field: Environmental Biotechnology
Summary of Application: N-Methyl-DL-alanine is investigated for its role in bioremediation processes, particularly in the degradation of environmental pollutants.
Methods of Application: Microbial cultures capable of metabolizing N-Methyl-DL-alanine are introduced to contaminated environments, and their impact on pollutant levels is monitored.
Results: Studies have shown that certain microbes can utilize N-Methyl-DL-alanine, leading to a reduction in specific pollutants, thus aiding in environmental cleanup efforts .
Scientific Field: Synthetic Biology
Summary of Application: This compound is used in synthetic biology to engineer novel biological pathways and organisms with unique metabolic capabilities.
Methods of Application: Genetic engineering techniques are used to incorporate genes that metabolize N-Methyl-DL-alanine into host organisms, creating new metabolic pathways.
Scientific Field: Food Science
Summary of Application: N-Methyl-DL-alanine is studied for its effects on food preservation and flavor enhancement due to its structural similarity to naturally occurring amino acids.
Methods of Application: The compound is added to food products, and its impact on shelf life, taste, and nutritional value is assessed through sensory evaluation and nutritional analysis.
Results: Preliminary results show that N-Methyl-DL-alanine can alter the flavor profile of foods and may have preservative properties .
Scientific Field: Organic Chemistry
Summary of Application: N-Methyl-DL-alanine serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Methods of Application: The compound is used in various chemical reactions, such as condensation and substitution reactions, to create larger molecules with desired properties.
Results: The use of N-Methyl-DL-alanine in chemical synthesis has led to the creation of diverse compounds with applications in multiple industries .
Scientific Field: Cell Biology
Summary of Application: N-Methyl-DL-alanine is used to investigate amino acid transport mechanisms in cells, particularly focusing on trans-stimulation processes.
Methods of Application: The compound is introduced into cell cultures to observe its uptake and interaction with various transporters, often using radiolabeled forms for detection.
Results: The studies have provided insights into the specificity and regulation of amino acid transporters, which are crucial for cellular metabolism and signaling .
Scientific Field: Molecular Biology
Summary of Application: N-Methyl-DL-alanine is incorporated into peptide and protein analogues for use in drug design, allowing researchers to mimic or disrupt biological processes.
Methods of Application: Synthetic biology techniques are employed to construct these analogues, which are then tested for their biological activity in various model systems.
Results: This approach has led to the development of new therapeutic agents with enhanced stability and efficacy .
Summary of Application: N-Methyl-DL-alanine serves as a building block in the synthesis of complex organic molecules, which have applications in pharmaceuticals and materials science.
Methods of Application: The compound is used in various chemical reactions to create larger molecules with desired properties, leveraging its unique structural features.
N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, characterized by its colorless crystalline solid form. This compound exhibits notable solubility in water, approximately 50g/100mL, and is classified as an acidic substance capable of reacting with bases to form salts . The structural uniqueness of N-Methyl-DL-alanine arises from the substitution of a hydrogen atom in the amino group of alanine with a methyl group, which alters its chemical properties and biological interactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
N-Methyl-DL-alanine exhibits several biological activities, primarily through its interaction with amino acid transport mechanisms. Its involvement in amino acid metabolism suggests that it may influence the uptake and distribution of other amino acids within biological systems. Notably, it has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I at physiological concentrations . This interaction indicates potential implications in metabolic regulation and energy production.
N-Methyl-DL-alanine can be synthesized through several methods:
Research indicates that N-Methyl-DL-alanine interacts with several biochemical pathways, particularly those involving amino acid transport. Its ability to influence the availability of certain amino acids may have implications for metabolic processes. Additionally, studies have explored its role in inhibiting enzymes related to fatty acid metabolism, suggesting potential therapeutic applications .
N-Methyl-DL-alanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
L-Alanine | C3H7NO2 | L-Alanine lacks the methyl substitution at the amino group. |
D-Alanine | C3H7NO2 | D-Alanine is an enantiomer of L-Alanine without methyl substitution. |
N-Methyl-L-alanine | C4H9NO2 | Similar structure but differs in stereochemistry (only L form). |
β-N-methylamino-L-alanine | C4H9N | Contains an additional methyl group on the beta carbon. |
N-Acetyl-L-alanine | C4H9NO2 | Acetylated form, affecting solubility and reactivity. |
The uniqueness of N-Methyl-DL-alanine lies in its specific methyl substitution at the amino group while retaining properties associated with both alanine enantiomers. This structural modification enhances its utility in biochemical research and industrial applications.
N-Methyl-DL-alanine follows established International Union of Pure and Applied Chemistry nomenclature conventions for methylated amino acid derivatives. The systematic IUPAC name for this compound is 2-(methylamino)propanoic acid, which accurately describes the structural modification where a methyl group is attached to the amino nitrogen of the alanine backbone. The racemic nature of the compound is designated by the "DL" prefix, indicating the presence of both dextrorotatory and levorotatory stereoisomers in equal proportions.
Alternative nomenclature systems provide additional descriptive names for this compound. The traditional biochemical nomenclature identifies it as N-methyl-DL-alanine, emphasizing the N-methylation modification of the parent alanine structure. Commercial suppliers and chemical databases often utilize abbreviated forms such as H-N-Me-DL-Ala-OH, which follows peptide nomenclature conventions where "H" represents the free amino terminus, "N-Me" indicates N-methylation, "DL-Ala" specifies the racemic alanine core, and "OH" denotes the free carboxyl terminus.
The Chemical Abstracts Service has assigned the registry number 600-21-5 to N-Methyl-DL-alanine, providing a unique identifier for this specific racemic mixture. This CAS number distinguishes the racemic form from its individual enantiomers, which possess separate registry numbers: N-methyl-L-alanine (3913-67-5) and N-methyl-D-alanine (29475-64-7). The systematic cataloging ensures precise identification in chemical databases and commercial transactions.
N-Methyl-DL-alanine possesses the molecular formula C4H9NO2, representing a compact structure with a molecular weight of 103.12 g/mol. The molecular composition reflects the addition of a methyl group to the amino nitrogen of alanine, resulting in a secondary amine functionality while maintaining the characteristic carboxylic acid group of amino acids. The exact mass of the compound is 103.063328537 atomic mass units, providing precise analytical identification parameters.
The stereochemical configuration of N-Methyl-DL-alanine centers around the alpha-carbon, which serves as the sole chiral center in the molecule. The racemic mixture contains equal proportions of the (2S) and (2R) configurations, corresponding to the L and D enantiomers respectively. The L-enantiomer adopts the (2S)-2-(methylamino)propanoic acid configuration, while the D-enantiomer assumes the (2R)-2-(methylamino)propanoic acid arrangement. This stereochemical diversity significantly influences the compound's physical properties, crystallization behavior, and biological activity.
The InChI (International Chemical Identifier) for the racemic mixture is InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7), while the InChI Key is GDFAOVXKHJXLEI-UHFFFAOYSA-N. These standardized identifiers facilitate database searches and structural comparisons across different chemical information systems. The SMILES (Simplified Molecular Input Line Entry System) notation CC(C(=O)O)NC provides a linear representation of the molecular structure.
Crystallographic investigations of N-Methyl-DL-alanine have revealed distinctive structural features that distinguish it from conventional amino acids. The compound exhibits a melting point of 317°C, indicating substantial intermolecular interactions within the crystal lattice. X-ray crystallographic studies have demonstrated that N-methyl alanine derivatives adopt extended beta-strand-like conformations in solid-state structures, with backbone dihedral angles that deviate significantly from those observed in standard amino acids.
Computational analysis using density functional theory calculations has provided detailed insights into the stable conformational preferences of N-methyl alanine residues. The L-enantiomer exhibits a narrow low-energy region in Ramachandran-type plots around phi and psi angles of approximately -130° and 73° respectively. This conformational restriction arises from pseudo-1,3-allylic strain effects introduced by the N-methyl substitution, which limits rotational freedom around the backbone bonds and promotes the adoption of specific three-dimensional arrangements.
Molecular dynamics simulations have confirmed the conformational stability of N-methyl alanine oligomers in aqueous environments. These studies reveal that the compounds maintain their extended conformations over extended simulation periods, with root mean square deviation values indicating minimal structural fluctuation. The stability of these conformations in water solution makes N-methyl alanine particularly valuable for applications requiring predictable three-dimensional structure.
Advanced crystallographic techniques, including X-ray free electron laser crystallography, have enabled the determination of high-resolution structures for N-methyl alanine oligomers. These studies reveal atomic-level details of intermolecular packing arrangements and provide validation for computational predictions of preferred conformational states.
The comparative analysis of N-methyl alanine stereoisomers reveals significant differences in their physical, chemical, and biological properties. Monolayer studies conducted using Langmuir-Blodgett techniques have demonstrated that pure enantiomers and racemic mixtures exhibit markedly different interfacial behaviors. The pure L and D enantiomers form oblique monolayer lattice structures, while the racemic DL mixture typically adopts orthorhombic lattice arrangements due to preferential heterochiral interactions between opposite enantiomers.
Phase transition behavior provides another distinguishing characteristic among the stereoisomers. The liquid expanded to liquid condensed phase transition occurs at higher pressures for racemic mixtures compared to pure enantiomers, indicating stronger intermolecular interactions in the heterochiral systems. This observation suggests that the racemic form possesses enhanced thermodynamic stability under specific conditions, which may influence its utility in various applications.
Fluorescence microscopy studies have revealed distinct morphological differences in domain formation between enantiomeric and racemic monolayers. The L-enantiomer exhibits counterclockwise domain curvature, while the D-enantiomer shows clockwise curvature patterns. The racemic mixture displays both curvature types simultaneously, reflecting the presence of both enantiomers and their independent domain formation processes.
Structural analysis of crystalline forms reveals that enantiomeric crystals maintain their individual conformational preferences, while racemic crystals often exhibit different packing arrangements that accommodate both stereoisomers. These differences in crystal packing can influence physical properties such as solubility, stability, and mechanical characteristics, making the choice of stereoisomeric form crucial for specific applications.
Reductive alkylation represents a fundamental synthetic approach for introducing methyl groups into nitrogen-containing compounds, including amino acid derivatives [7]. The methodology involves the simultaneous reduction and alkylation of nitrobenzene derivatives under specific reaction conditions that promote selective mono-methylation [7]. Research has demonstrated that zinc and tin metals in protic solvents can effectively promote these Barbier-type organometallic reactions, producing directly N,N-dialkylanilines from nitrobenzene and organic halides [7].
The mechanistic pathway involves nucleophilic additions of organometallic intermediates to highly electron-deficient nitrogen centers [7]. Under optimal conditions using tin powder in pure, undried methanol, the diallylated product can be obtained in 90% yield with only 6% of the monoalkylated side product [7]. The reaction proceeds through oxoammonium ion intermediates that undergo successive nucleophilic additions followed by final reduction to yield the desired methylated products [7].
Temperature control plays a critical role in determining the selectivity between beta-methyl scission and hydrogen atom transfer processes [32]. Room temperature conditions favor hydrogen atom transfer reactions, while elevated temperatures promote beta-methyl scission pathways [32]. The bimolecular hydrogen atom transfer reaction benefits significantly from higher substrate concentrations, with substrate conversion increasing from 37% to 74% when reaction concentration is raised from 0.15 M to 0.6 M [32].
Method | Reaction Conditions | Yield (%) | Product Selectivity |
---|---|---|---|
Nucleophilic substitution with 2-bromopropionic acid and methylamine | Room temperature, aqueous solution | 60-80 [2] | Moderate (some dialkylation) [2] |
Reductive alkylation using Zn/SnCl2 in protic media | 25°C, methanol, 20h | 90 [7] | High (6% mono-alkylated) [7] |
Copper-catalyzed difluoromethylation (related methodology) | 120°C, toluene, Cs2CO3 | 59-91 [8] | Excellent enantioselectivity [8] |
Copper-catalyzed methylation reactions have emerged as highly selective methods for introducing methyl groups into amino acid derivatives [8] [9]. These catalytic systems employ copper complexes in combination with chiral ligands to achieve asymmetric methylation with excellent enantioselectivities [8]. The copper-catalyzed asymmetric difluoromethylation reaction systematically delivers chiral difluoromethyl amino acids as mechanism-based inhibitors of pyridoxal phosphate-dependent amino acid decarboxylases [8].
The reaction employs difluoromonochloromethane as a direct precursor of difluorocarbene species, enabling unprecedented direct conversion of amino esters into corresponding valuable difluoromethyl amino acid products [8] [9]. Good yields with excellent enantioselectivities are achieved through the integration of an asymmetric catalytic platform [8]. Research demonstrates that copper-catalyzed enantioselective formal aminomethylation of alkenes with N,O-acetals of formaldehyde can generate corresponding chiral beta-branched alkylamines in high yields with excellent enantioselectivity [10].
The copper catalyst promotes dual functions involving both the formation of chiral alkylcopper nucleophiles from alkenes and the generation of N-carboxybenzyl imine electrophiles from N,O-acetals of formaldehyde [10]. Mechanistic studies reveal that the copper catalyst system comprising copper acetate and chiral bisphosphine ligands operates through concerted one-proton/two-electron transfer mechanisms [10]. The turnover-limiting step involves reactions with molecular oxygen rather than amine adsorption or alkyne addition processes [26].
Acid-catalyzed esterification followed by hydrolysis represents a versatile approach for amino acid derivatization and subsequent methylation [11] [14]. The esterification reaction of amino acids with methanol catalyzed by sulfuric acid has been demonstrated in thin film environments generated by electrospray ionization microdroplet deposition [14]. This methodology achieves selective esterification of the carboxylic acid moiety while preserving the amino group functionality [11] [14].
The reaction reaches maximum efficiency at thin film temperatures of 70°C, with pneumatic spray promotion enhancing the overall process [14]. Selective esterification of the carboxylic acid group occurs through nucleophilic acyl substitution pathways [11]. L-tyrosine and L-phenylalanine, possessing aromatic side chain substituents, demonstrate the highest reactivity, achieving absolute yields of approximately 40-50% [14].
The amino acid esterification catalyzed by sulfuric acid in thin films occurs under synthetic conditions where the same reaction in bulk solution is not observed [14]. Microdroplet size and thin film volume and lifetime represent critical parameters influencing reaction outcomes [14]. The conversion ratio depends on fundamental electrospray ionization parameters including cone voltage polarity and desolvation gas temperature [14].
Hydrolysis pathways for regenerating the carboxylic acid functionality employ strong acids such as hydrochloric acid or sulfuric acid [11]. The hydrolysis process effectively breaks ester bonds, regenerating carboxylic acid groups through mechanisms consistent with carboxylic acid derivative reactions [11]. Temperature optimization studies reveal that elevated temperatures favor specific reaction pathways while maintaining product selectivity [32].
Pseudomonas putida N-methyl-L-amino acid dehydrogenase represents a highly specialized enzyme system for the biosynthesis of N-methylated amino acids [16] [4]. The enzyme catalyzes the NADPH-dependent formation of N-alkyl-L-amino acids from corresponding alpha-oxo acids and alkylamines [16]. Primary structure analysis reveals that this enzyme belongs to a new NAD(P)-dependent oxidoreductase superfamily, showing no sequence homology to conventional NAD(P)-dependent amino acid dehydrogenases and opine dehydrogenases [16].
The enzyme demonstrates remarkable cofactor specificity, with NADPH being more than 300 times more efficient than NADH as a hydrogen donor in enzymatic reductive amination [16]. Substrate specificity encompasses various alpha-oxo acids including pyruvate, phenylpyruvate, and hydroxypyruvate, which react with alkylamines such as methylamine, ethylamine, and propylamine [16]. Ammonia serves as an inert substrate, clearly distinguishing this enzyme from conventional alanine dehydrogenase [16].
The enzymatic mechanism involves reductive N-methylamination of pyruvate precursors, where methylamine serves as the nitrogen donor for amino acid formation [4]. Heterologous expression of the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida in engineered Corynebacterium glutamicum strains enables whole-cell biocatalyst development [4]. The enzyme system operates optimally under physiological conditions with temperature ranges of 30-37°C and pH optima between 7.0-8.0 [16].
Enzyme System | Cofactor Requirement | Substrate Specificity | Temperature Optimum (°C) | pH Optimum |
---|---|---|---|---|
N-methyl-L-amino acid dehydrogenase (P. putida) | NADPH (>300x more efficient than NADH) [16] | α-oxo acids + alkylamines [16] | 30-37 [16] | 7.0-8.0 [16] |
Nicotinamide N-methyltransferase (liver) | S-adenosyl-L-methionine [12] | Nicotinamide [12] | 37 [12] | 7.4 [12] |
Alanine dehydrogenase (T. roseum) | NAD+ [37] | Pyruvate, α-ketobutyrate, α-ketovalerate [37] | 37-60 [37] | 8.0-9.0 [37] |
Corynebacterium glutamicum fermentation systems have been extensively engineered for the production of N-methyl-L-alanine through metabolic pathway optimization [4] [18]. The whole-cell biocatalyst derives from a pyruvate overproducing C. glutamicum strain through heterologous expression of the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida [4]. The engineered strain ELB-P incorporates multiple gene deletions including pyruvate dehydrogenase gene, pyruvate-quinone oxidoreductase gene, and lactic acid dehydrogenase gene to maximize pyruvate availability [4].
Fed-batch cultivation processes achieve N-methyl-L-alanine titers of 31.7 g/L with yields of 0.71 g per g glucose consumed [4]. The fermentation strategy employs two independent feeding phases: initial acetate feeding coupled to dissolved oxygen saturation signals for biomass accumulation, followed by glucose and methylamine feeding at a 1:3 ratio for product formation [4]. Volumetric productivity reaches 0.35 g/L/h over 98-hour fermentation periods [4].
The pyruvate overproducing strain ELB-P requires acetate for biomass formation as a consequence of pyruvate dehydrogenase gene deletion and utilizes glucose specifically for pyruvate production [4]. Carbon balance studies demonstrate efficient conversion, with 679 mM glucose and 772 mM formate consumed during the fermentation process [21]. By-product formation remains minimal, with only low concentrations of L-alanine (0.5 g/L) and pyruvate (2.1 g/L) accumulating during the process [4].
Alternative feedstock utilization has been demonstrated through genetic modifications enabling growth on xylose, arabinose, and starch, providing sustainable production routes from second-generation feedstocks [4] [18]. The fermentation process exhibits remarkable substrate flexibility, with successful production from both traditional sugars and lignocellulosic-derived substrates [18].
System | Substrate | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Time (h) |
---|---|---|---|---|---|
C. glutamicum ELB-P with dpkA expression | Glucose + methylamine [4] | 31.7 [4] | 0.71 [4] | 0.35 [4] | 98 [4] |
Whole-cell biocatalyst fed-batch process | Glucose + methylamine (fed-batch) [4] | 31.7 [4] | 0.71 [4] | 0.35 [4] | 98 [4] |
Shake flask cultivation | Glucose + methylamine + acetate [4] | 10.5 [4] | 0.53 [4] | 0.15 [4] | 72 [4] |
Ribosomal incorporation systems enable the direct synthesis of peptides containing N-methyl amino acids through genetic code reprogramming and specialized transfer RNA modifications [25] [22]. The methodology relies on supplementing reconstituted Escherichia coli translation systems with specifically aminoacylated total transfer RNA that has been chemically methylated [25]. Three N-methyl amino acids, specifically N-methyl leucine, N-methyl threonine, and N-methyl valine, demonstrate efficient incorporation into peptides through ribosomal translation [25].
The synthetic strategy employs the addition of N-methylated, precharged total transfer RNA to PURE system translations where natural amino acids and aminoacyl-transfer RNA synthetases corresponding to each N-methyl amino acid-transfer RNA have been withdrawn [25]. Single incorporation efficiency reaches yields exceeding 50% of those for corresponding natural amino acids, with the desired N-methyl peptide as the sole translation product [25]. Multiple incorporation of two or three N-methyl amino acids proceeds with high yield and purity, generating bis- and tris-N-methyl peptides respectively [25].
The ribosome demonstrates capability to synthesize polymers containing cyclic motifs in the backbone through consecutive incorporation of non-canonical monomers [19]. Design strategies encompass 26 non-canonical monomers with bifunctional moieties that undergo ring-closing reactions through multiple aminolysis reactions [19]. The ribosome can produce 5- and 6-membered cyclic backbones, expanding the range of non-standard backbones accessible through ribosomal synthesis [19].
Mechanistic studies reveal that ribosomal peptide bond formation occurs through entropy trapping within the peptidyl transferase center [19]. This process contrasts with typical catalytic strategies in synthetic chemistry and highlights the ribosome's unique ability to synthesize sequence-defined, template-directed polymers with high fidelity [19]. The core aminolysis reaction involves nucleophilic alpha-amino groups of amino acids linked to transfer RNA, achieving polymerization speeds up to 17 monomers per second [19].
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